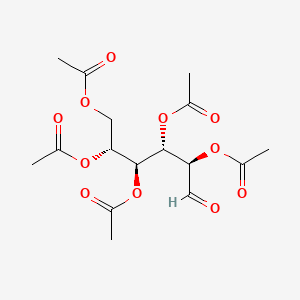

Galactose pentaacetate

描述

Significance as a Glycosyl Donor and Synthetic Intermediate in Carbohydrate Chemistry

Galactose pentaacetate is a pivotal synthetic intermediate in carbohydrate chemistry due to its high chemical stability and long shelf life. biosynth.com As a "protected" form of galactose, its acetyl groups prevent unwanted reactions at the hydroxyl positions, allowing chemists to perform selective modifications at the anomeric carbon (C-1). This characteristic is crucial for the controlled construction of glycosidic bonds, the linkages that connect monosaccharides into complex carbohydrates.

The primary role of this compound in synthesis is as a glycosyl donor. In the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), it can directly react with an alcohol (a glycosyl acceptor) to form a glycoside. biosynth.comrsc.org This reaction is fundamental for creating simple glycosides and serves as a gateway to more complex structures.

For more intricate syntheses, this compound is often converted into more reactive glycosyl donors. biosynth.com For example, reaction with hydrogen bromide in acetic acid transforms it into acetobromogalactose, a highly useful glycosyl halide for reactions like the classic Koenigs-Knorr glycosylation. niscpr.res.innih.gov It can also be converted to other donors, such as thioglycosides, which are valued for their stability and tunable reactivity in modern glycosylation strategies. biosynth.comrsc.org

The utility of this compound as an intermediate is demonstrated in the multi-step synthesis of a wide array of complex molecules:

Oligosaccharides and Polysaccharides : It is the starting point for preparing selectively protected galactose building blocks, which are then assembled into complex structures like pectic oligosaccharides and oligogalacturonans. researchgate.netrsc.orgdtu.dk

Glycoconjugates : It is used to synthesize galactose-containing glycoconjugates, such as galactosylated aspirin (B1665792) prodrugs, which can enhance the therapeutic properties of the parent drug. niscpr.res.inresearchgate.net

Biochemical Probes : It serves as a precursor for molecules used in biochemical research, such as galactose-functionalized polymers for studying protein-carbohydrate interactions and for applications in drug delivery. chemimpex.comacs.org

Table 1: Physicochemical Properties of β-D-Galactose Pentaacetate

| Property | Value | Reference |

|---|---|---|

| CAS Number | 4163-60-4 | biosynth.com |

| Molecular Formula | C₁₆H₂₂O₁₁ | cymitquimica.combiosynth.com |

| Molecular Weight | 390.34 g/mol | biosynth.comdeyerchem.com |

| Appearance | White to off-white crystalline solid | cymitquimica.comdeyerchem.com |

| Melting Point | 141-146 °C | biosynth.comdeyerchem.com |

| Solubility | Soluble in ethanol, chloroform; insoluble in water | cymitquimica.comdeyerchem.com |

| Specific Rotation [α]D | +23° to +26° (c=1, CHCl₃) | deyerchem.com |

Historical Trajectories and Modern Relevance in Glycoscience

The history of this compound is intrinsically linked to the development of chemical glycosylation. Early seminal methods, such as the Koenigs-Knorr reaction developed at the turn of the 20th century, relied on per-acetylated glycosyl halides as donors. nih.gov These halides were typically prepared from the corresponding per-acetylated sugars, like this compound, by treating them with agents such as hydrogen bromide. niscpr.res.innih.gov These foundational reactions, though often hampered by the need for stoichiometric heavy metal salt promoters and variable stereoselectivity, paved the way for the entire field of complex carbohydrate synthesis. nih.gov

In the modern era, this compound has transitioned from being just a precursor for simple donors to a versatile platform for highly advanced applications in glycoscience. Its relevance has expanded significantly:

Complex Oligosaccharide Synthesis : It serves as the starting material for creating monomeric building blocks for the large-scale synthesis of complex, biologically relevant oligosaccharides, such as fragments of pectic polysaccharides from plant cell walls. researchgate.netrsc.org These syntheses often employ sophisticated strategies like automated solid-phase synthesis. researchgate.net

Nanobiotechnology and Materials Science : In materials science, this compound is a key intermediate for creating functional monomers. For example, it can be converted to galactose-functionalized monomers that are then polymerized to form biocompatible nanoparticles, vesicles, or hydrogels. acs.orgdeyerchem.com These materials are designed for applications like targeted drug delivery, studying galectin-mediated cell recognition, and serving as scaffolds for tissue engineering. acs.orgdeyerchem.com

Pharmaceutical Development : The compound is used as an intermediate in the synthesis of various bioactive molecules and potential therapeutics. chemimpex.comdeyerchem.com This includes creating glycoside derivatives of drugs to improve their pharmacological profiles or synthesizing complex glycolipids with potential antiviral activity. deyerchem.com

The enduring importance of this compound lies in its status as a stable, readily available, and synthetically versatile starting material. biosynth.comrsc.org It provides a reliable entry point into the vast and complex chemical space of carbohydrates, enabling cutting-edge research in chemistry, biology, and medicine.

Structure

3D Structure

属性

CAS 编号 |

6763-46-8 |

|---|---|

分子式 |

C16H22O11 |

分子量 |

390.34 g/mol |

IUPAC 名称 |

[(2R,3S,4S,5R)-2,3,4,5-tetraacetyloxy-6-oxohexyl] acetate |

InChI |

InChI=1S/C16H22O11/c1-8(18)23-7-14(25-10(3)20)16(27-12(5)22)15(26-11(4)21)13(6-17)24-9(2)19/h6,13-16H,7H2,1-5H3/t13-,14+,15+,16-/m0/s1 |

InChI 键 |

UAOKXEHOENRFMP-JJXSEGSLSA-N |

SMILES |

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

手性 SMILES |

CC(=O)OC[C@H]([C@@H]([C@@H]([C@H](C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

规范 SMILES |

CC(=O)OCC(C(C(C(C=O)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |

其他CAS编号 |

6763-46-8 |

同义词 |

galactose pentaacetate galactose peracetate galactose peracetate, alpha-D-isomer galactose peracetate, beta-D-isome |

产品来源 |

United States |

Synthetic Methodologies for Galactose Pentaacetate

Classical Acetylation Procedures from D-Galactose

The most conventional and widely employed method for synthesizing galactose pentaacetate is the direct acetylation of D-galactose. This procedure involves the esterification of all five hydroxyl groups of the galactose molecule with acetyl groups. The reaction is typically carried out using an excess of an acetylating agent, most commonly acetic anhydride, in the presence of a catalyst. chemsynlab.com

The choice of catalyst is critical in the classical acetylation of D-galactose, influencing reaction rates, yields, and in some cases, the stereochemical outcome. A variety of catalysts have been successfully utilized, ranging from basic to acidic systems.

Commonly used basic catalysts include pyridine (B92270) and sodium acetate (B1210297). Pyridine can serve as both a catalyst and a solvent, while sodium acetate is often used in acetic anhydride as the reaction medium. chemsynlab.com One well-documented procedure involves dissolving sodium acetate in acetic anhydride, followed by the addition of dried D-galactose and heating the mixture. This method has been reported to produce this compound in yields as high as 98% after an extended reaction time.

Acidic catalysts, including mineral acids like sulfuric acid and Lewis acids such as zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃), are also effective. These catalysts activate the acetic anhydride, rendering it more susceptible to nucleophilic attack by the hydroxyl groups of galactose. Lewis acid-promoted glycosylations using peracetylated donors are common, with boron trifluoride etherate (BF₃·Et₂O) being a frequently used promoter. researchgate.net

Reaction optimization involves controlling parameters such as temperature, reaction time, and the choice of solvent. For instance, procedures using sodium acetate in acetic anhydride may require heating to temperatures around 95°C for 18 hours. In contrast, other systems might proceed under milder conditions. The solvent system can also be varied; while acetic anhydride often serves as both reagent and solvent, other organic solvents like dichloromethane have been used in conjunction with catalysts like pyridine. chemsynlab.com

Below is a table summarizing various classical acetylation methodologies:

| Catalyst | Acetylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Sodium Acetate | Acetic Anhydride | Acetic Anhydride | 95 | 18 | 98 |

| Pyridine | Acetic Anhydride | Pyridine / Dichloromethane | Room Temp. to Reflux | Variable | High |

| Sulfuric Acid | Acetic Anhydride | Acetic Anhydride | Low to Room Temp. | Variable | Good |

| Zinc Chloride | Acetic Anhydride | Acetic Anhydride | Variable | Variable | Good |

During the acetylation of D-galactose, a new stereocenter is formed at the anomeric carbon (C-1), resulting in the potential formation of two diastereomers: the α-anomer and the β-anomer. The β-anomer (β-D-galactose pentaacetate) is frequently the major product under many classical acetylation conditions, particularly those under kinetic control. sigmaaldrich.com In the β-anomer, the C-1 acetate group is in an equatorial orientation, whereas in the α-anomer, it is in an axial position.

The stereochemical outcome is governed by a combination of factors, including the reaction mechanism and the thermodynamic stability of the products. The "anomeric effect" describes the thermodynamic preference for an electronegative substituent at the anomeric carbon to occupy the axial position. This suggests that the α-anomer should be the more stable product.

While kinetic conditions may favor the β-anomer, thermodynamic control can be used to obtain the α-anomer. Anomerization, the conversion of one anomer into the other, can be achieved by treating the β-D-galactose pentaacetate with Lewis acids. This process allows for the equilibration of the anomeric center, leading to the thermodynamically favored α-product. This strategy is a classic method for preparing α-D-glucose pentaacetate from the corresponding β-anomer and is applicable to galactose derivatives as well. Therefore, by carefully selecting the reaction conditions and employing subsequent anomerization steps if necessary, chemists can control the stereochemical configuration at the anomeric center.

Chemoenzymatic and Biocatalytic Approaches to this compound

In pursuit of greener and more selective synthetic methods, chemoenzymatic and biocatalytic strategies have been explored for the acylation of carbohydrates. These approaches utilize enzymes, most notably lipases, to catalyze the esterification process. Enzymes offer remarkable regio- and stereoselectivity under mild reaction conditions, often eliminating the need for complex protection and deprotection steps required in classical chemistry. nih.gov

Lipases, such as the immobilized Candida antarctica lipase B (CAL-B, often sold under the trade name Novozym 435), are widely used for the acylation of sugars. acs.orgnih.gov These enzymes can function in non-aqueous media, which is essential for ester synthesis to shift the reaction equilibrium away from hydrolysis. The acyl donor is often an activated ester, such as vinyl acetate, which produces a non-reactive byproduct (acetaldehyde) that does not interfere with the reaction.

While much of the research in this area has focused on the regioselective mono- or di-acylation of sugars to produce partially protected intermediates, the principles can be extended to achieve peracetylation. acs.orgresearchgate.net By adjusting the reaction conditions—such as using a large excess of the acyl donor and extending the reaction time—it is possible to drive the enzymatic reaction towards the complete acetylation of all hydroxyl groups to form this compound. The primary advantage of this biocatalytic approach lies in its mild conditions (lower temperature, neutral pH) and reduced generation of acidic or basic waste compared to classical methods. However, challenges such as enzyme deactivation and the cost of the biocatalyst can be limiting factors. acs.org

Preparation of Specifically Labeled this compound for Mechanistic Studies

Isotopically labeled molecules are indispensable tools for investigating reaction mechanisms, metabolic pathways, and molecular structures. The synthesis of specifically labeled this compound, for example with deuterium (²H) or carbon-13 (¹³C), allows researchers to trace the fate of atoms during chemical transformations.

The most straightforward strategy for preparing labeled this compound is to begin with an isotopically labeled D-galactose precursor. For instance, D-[1-¹³C]galactose or D-[UL-¹³C₆]galactose (uniformly labeled with ¹³C) can be subjected to the classical acetylation procedures described in section 2.1. The acetylation reaction itself does not typically alter the isotopic label, thus yielding the corresponding ¹³C-labeled this compound. This product can then be used in mechanistic studies, where the ¹³C label can be tracked using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). nih.gov Indeed, the preparation of pentaacetate derivatives is a common method for the analysis of ¹³C-labeled glucose by gas chromatography-mass spectrometry (GC-MS), a technique equally applicable to galactose. nih.gov

Similarly, deuterium-labeled this compound can be prepared to study kinetic isotope effects (KIEs). chem-station.com The KIE, a change in reaction rate upon isotopic substitution, provides valuable insight into the rate-determining step of a reaction and the nature of transition states. chem-station.comresearchgate.net For example, a deuterium atom at a specific position on the galactose ring could help elucidate the mechanism of glycosylation reactions where this compound is used as a glycosyl donor. The synthesis would involve using a selectively deuterated D-galactose, which is then peracetylated using standard methods.

Reactivity and Chemical Transformations of Galactose Pentaacetate

Utilization as a Protecting Group Strategy in Multistep Synthesis

The five acetyl groups of galactose pentaacetate effectively mask the reactive hydroxyl groups of the galactose core. This protection is crucial for directing reactions to the anomeric (C-1) position, which is the most common site of initial transformation. The stability of the acetyl protecting groups under a range of conditions allows for various synthetic manipulations before a final deprotection step reveals the target molecule. unibo.it This strategy is fundamental in the multistep synthesis of complex oligosaccharides and glycoconjugates where regiocontrol is paramount. rsc.org

While all five hydroxyl groups are protected in this compound, the anomeric acetate (B1210297) is chemically distinct due to its acetal-like character, making it susceptible to selective removal under specific conditions. masterorganicchemistry.com This regioselective deprotection is a cornerstone of its use as a synthetic intermediate, yielding a hemiacetal (a free hydroxyl group at C-1) that can be further functionalized. rsc.org

Several methods have been developed for this selective anomeric deacetylation:

Amine-based Reagents: Benzylamine in tetrahydrofuran (B95107) (THF) or hydrazine (B178648) acetate can effectively cleave the anomeric acetyl group to give the corresponding hemiacetal in good yields. rsc.org

Organotin Reagents: Catalysts like triisopropyltin ethoxide, (i-Pr)₃Sn(OEt), provide a convenient method for regioselective deacetylation at the anomeric position. ccsenet.org

Lewis Acids: The controlled action of Lewis acids can selectively remove the anomeric acetyl group. Studies have shown that treatment of β-D-galactose pentaacetate with a Lewis acid can lead to 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose. nih.gov

Alkali Metal Fluorides: A system using alkali metal fluorides, such as cesium fluoride (B91410) (CsF), in polyethylene (B3416737) glycol (PEG-400) serves as an efficient medium for anomeric deacetylation. The reactivity among common hexose (B10828440) pentaacetates was found to follow the order: mannose > galactose > α-glucose > β-glucose. researchgate.net

These protocols underscore the ability to unmask the anomeric position selectively, paving the way for subsequent glycosylation or the installation of a different activating group.

Glycosylation Reactions with this compound as Donor

This compound can function directly as a glycosyl donor in the presence of a Lewis acid promoter. biosynth.comcymitquimica.com In these reactions, the anomeric acetate acts as a leaving group, which is activated by the Lewis acid to generate a reactive oxocarbenium ion intermediate that is then attacked by a nucleophile (the glycosyl acceptor). nih.gov

The mechanism of glycosylation with an acetylated donor like this compound involves several key steps. The Lewis acid coordinates to the exocyclic oxygen of the anomeric acetyl group, weakening the C1-O1 bond. nih.gov Departure of the activated leaving group generates an oxocarbenium ion, which exists in equilibrium with a cyclic dioxolenium ion formed by the participation of the neighboring acetyl group at C-2. nih.govdtu.dk This participation is a critical factor in controlling the stereochemical outcome of the reaction. The glycosyl acceptor, typically an alcohol, then attacks the anomeric carbon to form the glycosidic bond.

A defining feature of using glycosyl donors with a participating protecting group (like acetate) at the C-2 position is the strong preference for the formation of 1,2-trans glycosidic bonds. nih.gov For galactose, which has an equatorial acetyl group at C-2 in its common β-pentaacetate form, this neighboring group participation effectively shields the top (β) face of the sugar ring. The incoming glycosyl acceptor is therefore directed to attack from the bottom (α) face, leading predominantly to the α-glycoside. However, if starting from the α-pentaacetate, the participation of the C-2 acetyl group leads to the formation of a β-glycoside.

While this neighboring group participation provides excellent stereocontrol for 1,2-trans products, the synthesis of 1,2-cis glycosides from such donors is significantly more challenging and often requires alternative strategies, such as the use of non-participating protecting groups at C-2. ru.nl Research has also shown that factors like reaction concentration can influence the stereoselectivity of these glycosylations. acs.org

Conversion to Activated Glycosyl Donors (e.g., Glycosyl Halides, Thioglycosides)

For more complex or demanding glycosylations, this compound is often converted into more reactive glycosyl donors. biosynth.comcymitquimica.combiosynth.com This two-step approach, where a stable precursor is activated just prior to use, is a common and effective strategy in oligosaccharide synthesis.

Glycosyl Halides: this compound can be readily converted to the corresponding per-O-acetylated galactosyl bromide or chloride. Treatment with hydrogen bromide (HBr) in acetic acid is a classic method to synthesize the thermodynamically favored and highly reactive α-galactosyl bromide from the β-pentaacetate. nih.gov Similarly, various chlorinating agents can be used to generate glycosyl chlorides. nih.gov These glycosyl halides are potent electrophiles used in well-established glycosylation protocols like the Koenigs-Knorr reaction. unibo.it

Thioglycosides: Thioglycosides are highly versatile glycosyl donors due to their stability during protecting group manipulations and their tunable reactivity. This compound is a common starting material for their synthesis. Several methods are available for this conversion:

Triflic Acid (TfOH) Mediation: Reaction of this compound with various thiols (e.g., ethanethiol (B150549), thiophenol, p-thiocresol) in the presence of a catalytic amount of triflic acid provides the corresponding 1-thio-β-D-galactosides in high yields and with short reaction times. nsf.govrsc.org

Boron Trifluoride Etherate (BF₃·OEt₂) Promotion: This Lewis acid is also widely used to catalyze the reaction between this compound and thiols, such as ethanethiol, to furnish the β-thioglycoside. unibo.itnih.gov

The resulting thiogalactosides can then be "activated" by various thiophilic promoters (e.g., NIS/TfOH, DMTST) in a subsequent glycosylation step.

The following table summarizes the conversion of β-D-galactose pentaacetate into representative thioglycoside donors.

| Thiol Reagent | Promoter | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanethiol | 0.8 equiv. TfOH | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 90% | nsf.govumsl.edu |

| Thiophenol | 0.8 equiv. TfOH | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 88% | rsc.org |

| p-Thiocresol | 1.0 equiv. TfOH | Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 87% | rsc.org |

| Ethanethiol | BF₃·OEt₂ | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 92% (over 2 steps) | nih.gov |

Anomeric Deacylation and Interconversion Reactions

The selective removal of the anomeric acetyl group, as discussed in section 3.1.1, is a key transformation. Interestingly, this deacylation can be accompanied by anomerization (interconversion between the α and β forms). For instance, the deacetylation of β-D-glucose or β-D-galactose pentaacetate using a Lewis acid can yield the thermodynamically more stable 2,3,4,6-tetra-O-acetyl-α-D-pyranose form. nih.gov This conversion is driven by the anomeric effect, which favors an axial orientation for an electronegative substituent at the anomeric carbon. nih.gov

Furthermore, the anomeric center of this compound can undergo other transformations. For example, reaction of the aldehydic form of this compound with phosphorus pentachloride results in the formation of a gem-dichloro compound, 1,1-dichloro-aldehydo-galactose pentaacetate. acs.org These varied reactions highlight the unique reactivity of the anomeric position, which can be exploited to generate a wide array of synthetic intermediates from the stable and accessible this compound precursor.

Acid-Catalyzed Rearrangements and Derivatives

This compound serves as a versatile precursor in carbohydrate chemistry, readily undergoing a variety of transformations under acidic conditions. The presence of the acetyl groups and the anomeric center makes it susceptible to rearrangements and the formation of numerous derivatives. Acid catalysts, including both Brønsted and Lewis acids, play a crucial role in activating the molecule, primarily by interacting with the oxygen atoms of the acetyl groups or the pyranose ring. This activation facilitates the cleavage of C-O bonds, leading to the formation of reactive intermediates such as oxocarbenium ions, which are central to many of its synthetic applications. colab.wscdnsciencepub.com

One of the fundamental acid-catalyzed processes is anomerization, the interconversion between the α and β anomers. researchgate.net This rearrangement typically proceeds through the formation of a resonance-stabilized carbonium ion at the anomeric center (C-1) after the dissociation of the C1-acetoxy group. colab.wscdnsciencepub.com The stability of this intermediate allows for the subsequent re-attachment of the acetate group from either face, leading to a mixture of anomers. The α-anomer often exhibits greater stability under various acidic conditions compared to the β-anomer. colab.ws

Beyond anomerization, acid catalysis enables the synthesis of a wide array of galactose derivatives through nucleophilic substitution at the anomeric carbon. The choice of acid catalyst and nucleophile dictates the reaction's outcome, leading to products with modified functionalities at the C-1 position or alterations to the acetyl protecting groups.

Formation of Thioglycosides

A significant application of acid catalysis with this compound is the synthesis of thioglycosides, which are valuable intermediates for the formation of oligosaccharides and glycoconjugates. The reaction involves the displacement of the anomeric acetate group by a thiol. Strong acids like trifluoromethanesulfonic acid (TfOH) have proven to be highly effective catalysts for this transformation, often requiring only sub-stoichiometric amounts to achieve high yields and fast reaction times. nsf.govrsc.org For instance, the reaction of this compound with ethanethiol in the presence of TfOH yields the corresponding ethyl thiogalactoside efficiently. nsf.govrsc.org Lewis acids such as boron trifluoride diethyl etherate (BF₃·Et₂O) also catalyze this reaction, though they may require stoichiometric or excess amounts for high conversion. rsc.org

The reaction of β-D-galactose pentaacetate with potassium ethyl xanthate in the presence of a Lewis acid catalyst (e.g., boron trifluoride etherate, aluminum trichloride, or zinc chloride) produces tetraacetyl galactose ethyl xanthate. google.comgoogle.compatsnap.com This intermediate is then used to synthesize isopropyl-β-D-thiogalactoside (IPTG), a crucial reagent in molecular biology. google.comgoogle.com

| Starting Material | Catalyst | Nucleophile | Product | Yield (%) | Reference |

| This compound | Triflic acid (TfOH) | Ethanethiol | Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 90 | nsf.govrsc.org |

| This compound | Triflic acid (TfOH) | Thiophenol | Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 88 | nsf.gov |

| This compound | Triflic acid (TfOH) | p-Thiocresol | p-Tolyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-galactopyranoside | 87 | rsc.org |

| β-D-Galactose pentaacetate | Boron trifluoride etherate | Potassium ethyl xanthate | Tetraacetyl galactose ethyl xanthate | 93-95 | patsnap.com |

| β-D-Galactose pentaacetate | Zinc chloride | Sodium ethyl xanthate | Tetraacetyl galactose ethyl xanthate | 91 | google.com |

Selective Deacetylation and Acyl Migration

Lewis acids can also be employed to achieve selective deacylation at the anomeric position. When β-D-galactose pentaacetate is treated with a Lewis acid like aluminum chloride (AlCl₃), it can undergo selective deacetylation at the C-1 position. nih.govresearchgate.net This reaction not only removes the anomeric acetyl group but also results in an inversion of the anomeric configuration, yielding 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose. nih.gov This selective removal is possible because the anomeric acetyl group can be preferentially activated by the Lewis acid, weakening the glycosidic bond. nih.gov

In cases where this compound has been enzymatically deacetylated at a primary position (C-6), subsequent acid treatment can induce acyl migration. For example, 1,2,3,4-tetra-O-acetyl-α-D-galactopyranose (deacetylated at C-6) can undergo a 4→6 acetyl migration under acidic conditions to furnish the 1,2,3,6-tetra-O-acetyl derivative. rsc.org This rearrangement provides a pathway to selectively unprotected hydroxyl groups at different positions on the sugar ring. rsc.org

Synthesis of Glycosyl Halides and Other Derivatives

The reaction of this compound with hydrogen bromide in acetic acid is a classic method for preparing acetobromogalactose (2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide). niscpr.res.in This glycosyl halide is a highly reactive glycosyl donor, famously used in Koenigs-Knorr glycosylation reactions to form new glycosidic bonds. niscpr.res.in

Furthermore, acid catalysis can facilitate more complex transformations. For instance, a derivative of galactose, 6-S-phenyl-6-thio-D-galactose, after acetylation, can be converted into L-galactose derivatives through a sequence involving oxidation and a boron trifluoride-catalyzed Pummerer rearrangement. nih.gov This highlights the utility of acid-catalyzed reactions in achieving stereochemical inversions and synthesizing less common sugars. nih.gov

| Starting Material | Reagent/Catalyst | Product | Application/Significance | Reference |

| β-D-Galactose pentaacetate | Aluminum chloride (AlCl₃) | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranose | Selective deacetylation with anomeric inversion | nih.govresearchgate.net |

| 1,2,3,4-Tetra-O-acetyl-α-D-galactopyranose | Acid | 1,2,3,6-Tetra-O-acetyl-α-D-galactopyranose | Regioisomeric rearrangement via 4→6 acetyl migration | rsc.org |

| α,β-D-Galactose pentaacetate | Hydrogen bromide in acetic acid | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl bromide | Synthesis of a key glycosyl donor | niscpr.res.in |

Advanced Applications in Complex Molecule Synthesis

Construction of Oligosaccharide Chains and Glycoconjugates

Galactose pentaacetate is a cornerstone in the chemical synthesis of galactose-containing oligosaccharides and glycoconjugates. researchgate.netbiosynth.com Its utility stems from its ability to act as a glycosyl donor, a molecule that provides the galactose unit in a glycosylation reaction. In the presence of a Lewis acid, such as stannic chloride, this compound can directly glycosylate an acceptor molecule, like an alcohol, to form a glycosidic bond. tennessee.edu For instance, the reaction of this compound with allyl alcohol in the presence of stannic chloride yields allyl-tetra-O-acetyl-α-D-galactopyranoside. tennessee.edu

For more complex and stereoselective glycosylations, this compound is often converted into more reactive glycosyl donors. researchgate.netbiosynth.com These activated donors include glycosyl halides (e.g., α-D-galactopyranosyl bromide) and thioglycosides. researchgate.netbiosynth.comresearchgate.net This strategy allows for greater control over the stereochemical outcome of the glycosylation, which is crucial for the synthesis of biologically active oligosaccharides.

The acetyl protecting groups on this compound are stable under various reaction conditions but can be readily removed at a later stage to reveal the free hydroxyl groups of the galactose unit. This orthogonality is a key feature in the multi-step synthesis of complex carbohydrates.

Table 1: Examples of Oligosaccharide Synthesis using this compound Derivatives

| Glycosyl Donor Precursor | Glycosyl Donor | Acceptor | Product | Promoter/Catalyst | Reference |

|---|---|---|---|---|---|

| This compound | This compound | Allyl Alcohol | Allyl-tetra-O-acetyl-α-D-galactopyranoside | Stannic Chloride | tennessee.edu |

Synthesis of C-Glycosides and other Glycosidic Linkage Mimetics

C-Glycosides, where the anomeric oxygen is replaced by a carbon atom, are of significant interest due to their increased metabolic stability towards enzymatic hydrolysis. While direct C-glycosylation using this compound is not the most common route, it serves as a crucial precursor to generate reactive intermediates for these transformations. This compound can be converted to glycosyl halides or other derivatives that can then participate in C-glycosylation reactions.

One approach involves the reaction of a galactose derivative with a carbon nucleophile, such as an allylsilane, in the presence of a Lewis acid. Another powerful method is the use of free-radical reactions. nih.gov For example, anomeric selenides derived from galactose can generate an anomeric radical that is then trapped by an activated alkene to form a C-glycosidic bond stereoselectively. nih.gov

Furthermore, this compound is a valuable starting material for the synthesis of other glycosidic linkage mimetics, which are designed to mimic the structure and function of natural oligosaccharides but with enhanced stability or modified biological activity. These include:

Thiosugars: Where the ring oxygen is replaced by a sulfur atom.

Aza-sugars: Where the ring oxygen is replaced by a nitrogen atom. These compounds are potent glycosidase inhibitors.

Carbasugars: Where the ring oxygen is replaced by a methylene (B1212753) group. These are also known for their biological activities, including glycosidase inhibition. nih.govrsc.org

The synthesis of these mimetics often involves multi-step sequences starting from readily available carbohydrates like galactose, with this compound being a convenient, protected form for initial transformations.

Precursor in the Synthesis of Modified Sugars and Rare Sugar Analogues

A significant application is in the synthesis of L-galactose, the enantiomer of the naturally abundant D-galactose. L-sugars are important components of some biologically active molecules and are not easily accessible. Synthetic routes have been developed to convert D-galactose derivatives, including those prepared from this compound, into L-galactose through a series of chemical transformations that invert the stereochemistry at each chiral center. nih.govrhhz.net

Furthermore, galactose is a precursor for the synthesis of the rare sugar D-talose. nih.gov An enzymatic approach utilizing cellobiose (B7769950) 2-epimerase can convert D-galactose into D-talose. nih.gov While this conversion starts with free galactose, the principles of enzymatic transformations are a significant area of research for the production of rare sugars, and chemical methods often rely on protected starting materials like this compound for specific modifications.

Table 2: Synthesis of Rare Sugars from Galactose

| Starting Material | Product | Method | Key Reagents/Enzymes | Yield | Reference |

|---|---|---|---|---|---|

| D-Galactose | D-Talose | Enzymatic Conversion | Cellobiose 2-epimerase | 8.5% (molar) | nih.gov |

Role in the Elaboration of Biologically Relevant Small Molecules

The galactosyl moiety is a key structural feature in a wide array of biologically active small molecules. This compound, as a stable and soluble source of this moiety, plays a crucial role in the synthesis of these compounds. The introduction of a galactose unit can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug molecule, often enhancing its targeting, solubility, or efficacy.

Examples of biologically relevant small molecules synthesized using this compound or its derivatives include:

Antidepressants: Used in the synthesis of 3-carbethoxyphenyl-beta-D-acetylated galactoside, a compound with potential for depression treatment. deyerchem.com

Antineoplastic Agents: Employed in the creation of 1,2-glycoside transderivative of oxazole (B20620) compounds, which have been investigated as antineoplastic medicines that inhibit microtubule assembly. deyerchem.com

Antiviral Agents: Serves as a starting material for the synthesis of tenofovir (B777) derivatives, which have shown antiviral effects.

Enzyme Inhibitors: The structural similarity of galactose-derived molecules to natural substrates makes them excellent candidates for the design of enzyme inhibitors.

Drug Conjugates: this compound has been used to synthesize a galactose-aspirin conjugate. researchgate.netresearchgate.net Such glycoconjugation can be a strategy to target drugs to specific tissues or to modify their release profiles.

The ability to incorporate a galactose moiety into a diverse range of molecular scaffolds highlights the importance of this compound as a key intermediate in medicinal chemistry and drug discovery.

Table 3: Biologically Relevant Molecules Synthesized from this compound

| Compound Class | Specific Example | Biological Activity | Reference |

|---|---|---|---|

| Antidepressant | 3-Carbethoxyphenyl-beta-D-acetylated galactoside | Depression Treatment | deyerchem.com |

| Antineoplastic Agent | 1,2-Glycoside transderivative of an oxazole compound | Inhibition of microtubule assembly | deyerchem.com |

Computational and Theoretical Studies on Galactose Pentaacetate

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netmdpi.com It is a widely used tool for calculating molecular properties, such as geometries, energies, and spectroscopic parameters, providing a balance between accuracy and computational cost. researchgate.netdntb.gov.ua DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, a function of just three spatial coordinates, which is computationally more manageable than the complex wave function of a multi-electron system. mdpi.com

While comprehensive DFT studies focused exclusively on galactose pentaacetate are not extensively detailed in the literature, the methodology has been successfully applied to related carbohydrates, such as glucose and its derivatives, to elucidate reaction mechanisms and electronic properties. dntb.gov.ua For instance, DFT calculations have been used to study the conformational profiles of galactose and its derivatives, revealing how the orientation of substituent groups influences the energy landscape. daneshyari.comresearchgate.net

The application of DFT to this compound allows for the detailed analysis of its electronic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Furthermore, DFT can map the electrostatic potential to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites susceptible to chemical attack.

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; relates to reactivity with electrophiles. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; relates to reactivity with nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

| Electron Density | The spatial distribution of electrons in the molecule. | Reveals the distribution of charge and identifies regions of high or low electron density. |

| Electrostatic Potential | The potential energy experienced by a positive charge at various points around the molecule. | Maps nucleophilic (negative potential) and electrophilic (positive potential) sites. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from the separation of positive and negative charges. | Influences solubility, intermolecular interactions, and interaction with external electric fields. |

This table outlines theoretical electronic properties of this compound anomers that can be determined using DFT calculations.

Conformational Analysis and Energy Landscapes of Anomers

This compound exists as two anomers, alpha (α) and beta (β), which differ in the stereochemistry at the anomeric carbon (C1). The α-anomer features an axial orientation of the acetate (B1210297) group at C1, while the β-anomer has an equatorial orientation. The pyranose ring of both anomers predominantly adopts a stable chair conformation, specifically the ⁴C₁ conformation, as confirmed by X-ray crystallography for β-D-galactose pentaacetate. sigmaaldrich.com

The relative stability of these anomers is governed by a delicate balance between steric and stereoelectronic effects.

Steric Hindrance : From a purely steric perspective, the β-anomer, with its bulky acetate group in the less hindered equatorial position, would be expected to be more stable than the α-anomer, where the axial acetate group experiences 1,3-diaxial interactions with other axial hydrogens.

Stereoelectronic Effects : The anomeric effect, a stabilizing interaction, favors the axial orientation of electronegative substituents at the anomeric carbon. This effect (detailed in section 6.4) provides additional stability to the α-anomer.

Computational studies on unsubstituted D-galactopyranose using DFT have shown that in the gas phase, the α-anomer is energetically favored over the β-anomer due to stabilizing hydrogen-bonding interactions and the anomeric effect. daneshyari.com For this compound, the bulky acetyl groups replace the hydroxyl groups, eliminating intramolecular hydrogen bonding but introducing significant steric demands. The resulting energy landscape is a complex interplay between the stabilizing anomeric effect for the α-anomer and the sterically favorable equatorial substituent in the β-anomer. Experimental studies on the biological activity of this compound anomers have shown that they can have distinct effects, highlighting the importance of their specific conformations. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy is a key experimental technique used to study these conformations in solution, with chemical shifts and coupling constants providing clear data on the molecule's three-dimensional structure. researchgate.netnd.educhemicalbook.com

| Feature | α-D-Galactose Pentaacetate | β-D-Galactose Pentaacetate |

| Anomeric (C1) Acetate | Axial | Equatorial |

| Pyranose Ring Conformation | ⁴C₁ Chair | ⁴C₁ Chair sigmaaldrich.com |

| Dominant Steric Factor | 1,3-diaxial interactions (destabilizing) | Less steric hindrance (stabilizing) |

| Dominant Electronic Factor | Anomeric Effect (stabilizing) | Exo-anomeric effect |

| Expected Relative Stability | A balance of steric destabilization and electronic stabilization. | Generally favored by sterics, but lacks full anomeric stabilization. |

This table compares the key conformational features of the α- and β-anomers of D-galactose pentaacetate.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, revealing information about conformational flexibility and intermolecular interactions. mdpi.commdpi.com This technique is particularly valuable for studying complex and flexible molecules like carbohydrates. maynoothuniversity.iempg.de

For this compound, MD simulations can be employed to explore its dynamic behavior in various environments, such as in aqueous solution. The simulation process typically involves:

System Setup : A model of the this compound molecule is placed in a simulation box, often filled with explicit solvent molecules (e.g., water) to mimic solution conditions.

Force Field Application : A suitable force field, such as GLYCAM for carbohydrates, is applied. mdpi.com The force field is a set of parameters that defines the potential energy of the system based on the positions of its atoms, governing bond stretching, angle bending, torsional rotations, and non-bonded interactions.

Simulation : The system is allowed to evolve over a set period (from nanoseconds to microseconds), with the trajectory (positions, velocities, and energies of all atoms) being saved at regular intervals.

Analysis of the resulting trajectory can reveal:

Conformational Dynamics : The flexibility of the pyranose ring and the rotational freedom (torsion angles) of the five acetyl side chains.

Structural Stability : Root Mean Square Deviation (RMSD) calculations can assess the stability of the molecule's conformation over the simulation time.

While specific MD studies on isolated this compound are not widely published, the methodology has been extensively used to study galactose-containing oligosaccharides and their interactions with proteins, demonstrating the power of MD to elucidate the dynamic nature of carbohydrates at an atomic level. nih.govnih.gov

| Parameter / Output | Description | Relevance to this compound |

| Force Field | Set of equations and parameters (e.g., GLYCAM, AMBER) used to calculate the system's potential energy. mdpi.com | Accurately models the intramolecular and intermolecular forces governing the molecule's behavior. |

| Solvent Model | Representation of the solvent (e.g., explicit water models like TIP3P). mdpi.com | Allows for the study of solvation effects and interactions with the surrounding environment. |

| Simulation Time | The duration of the simulation (e.g., 100 ns). mdpi.com | Must be long enough to sample relevant conformational changes and dynamic events. |

| RMSD Analysis | Root Mean Square Deviation of atomic positions from a reference structure over time. | Measures the structural stability and conformational drift of the molecule during the simulation. |

| Dihedral Angle Analysis | Analysis of the rotation around specific chemical bonds. | Characterizes the flexibility and preferred orientations of the five acetyl groups and the pyranose ring. |

| Interaction Analysis | Study of non-covalent interactions (e.g., van der Waals, electrostatic) with solvent or other molecules. | Elucidates how the molecule interacts with its environment, which is key to its chemical properties. |

This table outlines the setup and potential analytical outputs of a molecular dynamics simulation for this compound.

Anomeric Effect and its Influence on Reactivity and Stability

The anomeric effect is a fundamental stereoelectronic phenomenon in carbohydrate chemistry that describes the thermodynamic preference for an axial orientation of an electronegative substituent at the anomeric carbon of a pyranose ring, despite the expected steric preference for the equatorial position. wikipedia.org This effect was first observed in pyranose rings and is crucial for understanding the stability and reactivity of glycosides. wikipedia.org

The primary origins of the anomeric effect are debated but are generally attributed to two main factors:

Dipole Minimization : In the equatorial anomer, the dipole moments associated with the ring oxygen and the exocyclic oxygen atom are partially aligned, leading to electrostatic repulsion. In the axial anomer, these dipoles are more opposed, resulting in a lower net dipole moment and a more stable electrostatic arrangement. wikipedia.orgslideshare.net

In this compound, the anomeric effect provides significant stabilization to the α-anomer, where the C1-acetate group is axial. This electronic stabilization counteracts the steric destabilization from 1,3-diaxial interactions. The β-anomer, with its equatorial C1-acetate, does not benefit from this stabilizing hyperconjugation within the ring to the same extent, though it can participate in a related phenomenon known as the exo-anomeric effect. tennessee.edu

The anomeric effect has a direct influence on the reactivity of this compound. The hyperconjugation in the α-anomer results in a donation of electron density into the C1-O σ* orbital, which weakens and lengthens the anomeric C-O bond. This makes the axial acetate group a better leaving group, enhancing the reactivity of the α-anomer as a glycosyl donor in certain chemical reactions compared to the more stable β-anomer. tennessee.edu

| Property | α-Anomer (Axial Acetate) | β-Anomer (Equatorial Acetate) |

| Stability | Stabilized by the anomeric effect, which counteracts steric hindrance. | Favored by sterics (less hindrance) but lacks the full stabilizing anomeric effect. tennessee.edu |

| C1-O Bond Length | Predicted to be longer and weaker due to hyperconjugation (n → σ* interaction). wikipedia.org | Predicted to be shorter and stronger. |

| Reactivity at C1 | Generally more reactive as a glycosyl donor due to a better leaving group. | Generally less reactive as a glycosyl donor. |

| Primary Stereoelectronic Effect | Anomeric Effect : Stabilizing interaction between the ring oxygen lone pair and the axial C1-O σ* orbital. wikipedia.orgslideshare.net | Exo-Anomeric Effect : Interaction involving the lone pair of the exocyclic oxygen. tennessee.edu |

This table provides a comparative summary of how the anomeric effect influences the properties of α- and β-D-galactose pentaacetate.

Future Perspectives and Emerging Trends in Galactose Pentaacetate Research

Development of Green Chemistry Approaches for Synthesis

The traditional synthesis of galactose pentaacetate often involves the use of acetic anhydride with catalysts like sodium acetate (B1210297) or strong acids, which can present environmental and handling challenges. tennessee.edu Consequently, a significant trend in carbohydrate chemistry is the development of greener, more sustainable methods for acetylation and related transformations.

Solvent-Free and Catalytic Innovations: Researchers are exploring solvent-free conditions to minimize volatile organic compound (VOC) emissions. One promising approach involves the use of solid acid catalysts, such as zeolites. Zeolite-catalyzed glycosylation using peracetylated donors like this compound with long-chain alcohols has been successfully demonstrated under solvent-free conditions, offering a more environmentally benign alternative to traditional methods. sigmaaldrich.comsigmaaldrich.com Other research has focused on novel catalytic systems that operate under mild conditions. For instance, methods for regioselective acetylation of unprotected carbohydrates have been developed using aqueous solutions, thereby avoiding toxic organic solvents entirely. rsc.org

Enzymatic and Biocatalytic Methods: Enzymatic strategies represent a frontier in green chemistry for carbohydrate modifications. While much of the focus has been on selective deacetylation, the principles are being extended to synthesis. researchgate.net Lipases, for example, have been shown to effectively catalyze the deprotection of acetylated sugars in aqueous media under mild pH and temperature conditions. researchgate.net The reverse application, using enzymes for selective and complete acetylation of galactose, is an active area of investigation. These biocatalytic methods promise high selectivity, reduced waste, and operation under environmentally friendly conditions.

The table below summarizes some of the green chemistry approaches being investigated for reactions involving acetylated galactose.

| Approach | Catalyst / Method | Key Advantages |

| Solvent-Free Synthesis | Zeolites | Eliminates organic solvents, reusable catalyst. sigmaaldrich.comsigmaaldrich.com |

| Aqueous Synthesis | Tetramethyl-ammonium hydroxide (TMAH) in water | Avoids toxic organic solvents, enables regioselective acetylation. rsc.org |

| Mild Catalysis | Boric Acid | Inexpensive, low-toxicity promoter for selective acylation. ntu.edu.sg |

| Enzymatic Deprotection | Amano lipase A from Aspergillus niger | Operates in aqueous media at neutral pH and mild temperature, high yields. researchgate.net |

Innovations in Stereoselective Glycosylation Methodologies

This compound is not typically a direct glycosyl donor but is a vital precursor for creating more reactive donors, such as glycosyl halides (e.g., acetobromogalactose) or thioglycosides. biosynth.com The precise control of stereochemistry (α or β linkage) during the formation of the glycosidic bond is one of the most significant challenges in carbohydrate synthesis. Innovations in this area are critical for producing structurally well-defined glycans for biological studies.

Catalyst- and Reagent-Controlled Stereoselectivity: The outcome of a glycosylation reaction is highly dependent on factors like the promoter, solvent, and protecting groups. frontiersin.org The classic Koenigs-Knorr reaction, which uses glycosyl halides derived from precursors like this compound, has seen numerous modern advancements. wikipedia.orgnih.gov Research has shown that the choice of Lewis acid can dictate the stereochemical outcome. For instance, in reactions with certain 1,2-cyclopropaneacetylated galactosyl donors, using trimethylsilyl trifluoromethanesulfonate (TMSOTf) leads to excellent α-selectivity, whereas using boron trifluoride etherate (BF₃·Et₂O) provides good β-selectivity. nih.gov

Microwave-assisted synthesis has also emerged as a powerful tool, significantly accelerating Lewis acid-catalyzed glycosylations. Studies have shown that glycosylated amino acids can be rapidly synthesized by reacting Fmoc-Ser-OH with β-D-galactose pentaacetate in the presence of SnCl₄ or BF₃·Et₂O under microwave irradiation, with reaction times as short as five minutes. nih.gov

The following table details research findings on stereoselective glycosylation using donors derived from this compound.

| Glycosyl Donor Type | Acceptor | Promoter / Catalyst | Predominant Stereochemistry |

| 1,2-cyclopropaneacetylated galactose | Monosaccharides, amino acids | TMSOTf | α-selective nih.gov |

| 1,2-cyclopropaneacetylated galactose | Monosaccharides, amino acids | BF₃·Et₂O | β-selective nih.gov |

| Peracetylated galactopyranose | Fmoc-Ser-OH | SnCl₄ (Microwave) | β-selective nih.gov |

| Peracetylated galactopyranose | Fmoc-Ser-OH | BF₃·Et₂O (Microwave) | β-selective nih.gov |

| Acetobromogalactose | Alcohols | Silver salts (Koenigs-Knorr) | 1,2-trans (β) due to neighboring group participation by the C-2 acetyl group wikipedia.org |

Expanding the Scope of Glycoconjugate Diversity

Glycoconjugates—carbohydrates linked to proteins or lipids—are central to countless biological processes. nih.gov this compound serves as a fundamental starting material for the chemical synthesis of core glycan structures, which can then be elaborated to create a wide diversity of complex molecules. biosynth.comrroij.com The trend is moving towards chemoenzymatic approaches, which combine the strengths of chemical synthesis and enzymatic catalysis.

Chemoenzymatic Synthesis: This powerful strategy involves the chemical synthesis of a core oligosaccharide using building blocks derived from this compound, followed by enzymatic modification to extend and diversify the structure. nih.govnih.gov Glycosyltransferases, the enzymes responsible for glycan biosynthesis in nature, are used to add specific sugar units with absolute regio- and stereoselectivity, a feat that is often difficult to achieve through purely chemical means. nih.gov For example, a chemically synthesized core structure featuring a galactose unit (introduced using a protected galactose building block) can be selectively modified by different enzymes, such as sialyltransferases or fucosyltransferases, to generate a library of complex N-glycans. nih.gov This approach avoids the need for extensive protecting group manipulations required in multi-step chemical synthesis. nih.gov

Building Blocks for Combinatorial Synthesis: this compound is also used to prepare orthogonally protected building blocks for the combinatorial synthesis of glycopeptides and other glycoconjugates. beilstein-journals.org By preparing a series of glycosylamines from precursors like acetylated glycosyl azides, researchers can couple these sugar moieties to amino acid backbones. beilstein-journals.org This modular approach allows for the rapid assembly of libraries of diverse glycoconjugates, which are invaluable for screening and identifying ligands for carbohydrate-binding proteins (lectins) or for developing novel therapeutics. beilstein-journals.org

Interdisciplinary Research at the Interface of Chemistry and Biology

The application of this compound and its derivatives is increasingly extending beyond pure synthesis into the interdisciplinary field of chemical biology. Here, tailor-made carbohydrate structures are used as tools to probe, visualize, and understand biological processes in living systems.

Metabolic Labeling and Bioorthogonal Chemistry: A significant emerging trend is the use of chemically modified monosaccharides as metabolic reporters. nih.govnih.gov While galactose itself is not typically used for labeling, researchers synthesize analogues—often starting from galactose or its protected forms like this compound—that contain bioorthogonal functional groups such as alkynes or azides. nih.govsemanticscholar.orgchemrxiv.org These modified sugars are fed to cells or organisms, where they are incorporated into glycans through the cell's natural metabolic pathways. nih.gov The "clickable" handle then allows for the visualization of these glycans through covalent ligation to fluorescent probes or affinity tags. This strategy has been used to image glycan biosynthesis in developing zebrafish, providing new insights into developmental biology. nih.govsemanticscholar.orgchemrxiv.org

Probes for Studying Biological Interactions: Galactose-containing glycoconjugates play critical roles in cell recognition and pathogen binding. Synthesizing these structures and their analogues from precursors like this compound allows for detailed studies of carbohydrate-protein interactions. chemimpex.com These synthetic glycans can be used in glycan microarrays to screen for binding partners or to develop inhibitors of pathological processes, such as viral or bacterial adhesion to host cells. deyerchem.com Furthermore, this compound is an intermediate in the synthesis of molecules used in drug delivery systems and for creating biocompatible materials like electrospun fibrous membranes that can serve as scaffolds for liver cells, highlighting its utility at the intersection of chemistry, biology, and materials science. chemimpex.comdeyerchem.com

常见问题

Basic: What are the standard protocols for synthesizing galactose pentaacetate, and how do reaction conditions influence anomeric configuration?

This compound is synthesized via peracetylation of galactose using acetic anhydride and a catalyst (e.g., BF₃·Et₂O or H₂SO₄). The anomeric configuration (α/β) depends on reaction conditions:

- Kinetic vs. thermodynamic control : Prolonged reaction times or higher temperatures favor the thermodynamically stable α-anomer, while rapid acetylation under mild conditions may yield the β-form.

- Solvent effects : Polar aprotic solvents (e.g., dichloromethane) improve solubility and selectivity during glycosylation .

Advanced: How can researchers address orthoester formation during glycosylation reactions using this compound donors, and what solvent/activator systems optimize β-selectivity?

Orthoester byproducts arise from competing reaction pathways. Methodological solutions include:

- Activator selection : Catalytic TMSOTf minimizes orthoester formation compared to BF₃·Et₂O.

- Solvent optimization : Dichloromethane (DCM) suppresses orthoesters better than acetonitrile, which promotes β-glycoside formation due to its coordinating properties.

- Temperature : Warmer conditions (e.g., room temperature) reduce orthoester yields .

Basic: What analytical techniques are recommended for characterizing this compound purity and structure?

Key methods include:

- Chromatography : HPLC or GC-MS to assess purity and monitor reaction progress (e.g., retention time shifts under different conditions) .

- Spectroscopy : NMR (¹H/¹³C) to confirm acetylation patterns and anomeric configuration. Vibrational circular dichroism (VCD) resolves stereochemical details .

- Mass spectrometry : GC-MS with isotopic labeling tracks metabolic pathways or derivatization efficiency .

Advanced: Why do this compound-derived triazole gelators exhibit different self-assembly behaviors compared to glucose analogs, and how can structural modifications enhance functionality?

Galactose’s stereochemistry influences supramolecular interactions:

- Steric effects : The axial C4 hydroxyl group in galactose (vs. equatorial in glucose) alters hydrogen-bonding networks, reducing gelation efficiency.

- Modifications : Introducing aromatic groups (e.g., phenyl triazoles) or metal-coordinating moieties (e.g., Hg²⁺-responsive ligands) improves gel stability. Co-gelation with fluorenol derivatives enhances fluorescence properties .

Basic: What role does this compound serve as a protecting group in oligosaccharide synthesis?

The acetyl groups shield hydroxyl functionalities, enabling selective glycosylation at the anomeric position. Key applications:

- Glycosyl donor : Used in BF₃·Et₂O-mediated couplings to build disaccharides (e.g., lacto-N-biose) .

- Intermediate : Facilitates synthesis of lectin-targeted lipids or phospholipid conjugates for biomedical studies .

Advanced: What kinetic considerations are critical when isomerizing β-D-galactose pentaacetate to its α-anomer, and how can reaction progress be effectively monitored?

- Kinetic monitoring : Thin-layer chromatography (TLC) tracks isomerization rates. Polar solvents (e.g., ethyl acetate/hexane mixtures) resolve α/β anomers.

- Temperature dependence : Elevated temperatures accelerate equilibrium toward the α-form.

- Catalyst choice : Acidic conditions (e.g., HCl in acetic acid) promote anomer interconversion .

Key Research Gaps and Future Directions

- Solubility limitations : Poor aqueous solubility hinders biomedical applications. Hydrophilic modifications (e.g., PEGylation) could address this .

- Toxicity profiling : Long-term safety data for this compound-derived compounds in biological systems is lacking .

- Advanced materials : Explore its use in chiral catalysts or metal-organic frameworks (MOFs) for enantioselective synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。